Cas no 56625-04-8 (N-(pyridin-3-ylmethyl)formamide)

N-(pyridin-3-ylmethyl)formamide 化学的及び物理的性質
名前と識別子
-
- N-(3-pyridinylmethyl)-Formamide
- N-(pyridin-3-ylmethyl)formamide
- N-PYRIDIN-3-YLMETHYL-FORMAMIDE
- SCHEMBL348709
- DTXSID80481414
- 56625-04-8
- Formamide, N-(3-pyridinylmethyl)-
- F1984-0345
- AKOS006292588
-
- MDL: MFCD06637704
- インチ: InChI=1S/C7H8N2O/c10-6-9-5-7-2-1-3-8-4-7/h1-4,6H,5H2,(H,9,10)
- InChIKey: MTZSCSUNHLJVTD-UHFFFAOYSA-N
- ほほえんだ: O=CNCC1=CN=CC=C1
計算された属性
- せいみつぶんしりょう: 136.06374
- どういたいしつりょう: 136.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 42Ų
じっけんとくせい
- PSA: 41.99
N-(pyridin-3-ylmethyl)formamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1984-0345-0.5g |
N-(pyridin-3-ylmethyl)formamide |
56625-04-8 | 95%+ | 0.5g |
$154.0 | 2023-09-06 | |
TRC | N299181-1g |
n-(pyridin-3-ylmethyl)formamide |
56625-04-8 | 1g |
$ 295.00 | 2022-06-03 | ||
Fluorochem | 032579-1g |
N-Pyridin-3-ylmethyl-formamide |
56625-04-8 | 1g |
£155.00 | 2022-03-01 | ||
eNovation Chemicals LLC | Y1257671-5g |
Formamide, N-(3-pyridinylmethyl)- |
56625-04-8 | 97% | 5g |
$1120 | 2024-06-05 | |
Life Chemicals | F1984-0345-10g |
N-(pyridin-3-ylmethyl)formamide |
56625-04-8 | 95%+ | 10g |
$875.0 | 2023-09-06 | |
TRC | N299181-100mg |
n-(pyridin-3-ylmethyl)formamide |
56625-04-8 | 100mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1809905-5g |
N-Pyridin-3-Ylmethyl-formamide |
56625-04-8 | 98% | 5g |
¥15657.00 | 2024-05-08 | |
eNovation Chemicals LLC | Y1257671-5g |
Formamide, N-(3-pyridinylmethyl)- |
56625-04-8 | 97% | 5g |
$1180 | 2025-02-24 | |
eNovation Chemicals LLC | Y1257671-250mg |
Formamide, N-(3-pyridinylmethyl)- |
56625-04-8 | 97% | 250mg |
$235 | 2025-02-24 | |
eNovation Chemicals LLC | Y1257671-25g |
Formamide, N-(3-pyridinylmethyl)- |
56625-04-8 | 97% | 25g |
$4255 | 2025-02-24 |
N-(pyridin-3-ylmethyl)formamide 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
N-(pyridin-3-ylmethyl)formamideに関する追加情報
N-(3-pyridinylmethyl)-Formamide: A Comprehensive Overview
N-(3-pyridinylmethyl)-Formamide is a unique organic compound that has garnered significant attention in the field of biochemistry and pharmaceutical research. This N-(3-pyridinylmethyl)-formamide derivative belongs to a class of compounds known for their potential applications in drug discovery and development. Its structure, comprising a formamide group attached to a pyridine ring via a methylene bridge, makes it a versatile molecule with diverse biological activities.
Recent studies have highlighted the importance of formamide derivatives in medicinal chemistry due to their ability to modulate various pharmacological targets. N-(3-pyridinylmethyl)-Formamide, in particular, has shown promising results in preliminary assays, suggesting its potential as a lead compound for therapeutic applications.
The pyridine ring in N-(3-pyridinylmethyl)-formamide plays a critical role in determining its pharmacokinetic properties and bioavailability. Pyridine derivatives are known for their ability to form hydrogen bonds with biological receptors, enhancing their interactions with target molecules. This characteristic makes pyridinylmethyl-formamide compounds attractive candidates for drug development.
Research into the biological activity of N-(3-pyridinylmethyl)-formamide has focused on its potential as an inhibitor of key enzymes and receptors involved in disease pathways. For instance, recent findings suggest that this compound exhibits significant inhibitory effects on certain kinases, making it a promising candidate for anticancer drug development.
Another area of interest is the synthesis and characterization of N-(3-pyridinylmethyl)-Formamide. The ease of synthesis and structural flexibility of this compound allow for straightforward modification to optimize its pharmacological properties. These modifications can enhance solubility, stability, and selectivity, which are critical factors in drug development.
Moreover, the formamide group in N-(3-pyridinylmethyl)-Formamide contributes to its reactivity and ability to form covalent bonds with target proteins. This property is particularly useful in designing irreversible inhibitors, which can offer advantages over traditional reversible inhibitors by prolonging the duration of action.
In conclusion, N-(3-pyridinylmethyl)-Formamide represents a valuable compound in the realm of bioactive molecules. Its unique structure, combined with its promising biological activities, positions it as a potential lead for innovative drug development. Continued research into this compound and its derivatives is expected to yield further insights into its therapeutic applications.
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